molecular formula C7H6N2S B073251 Benzo[d]thiazol-7-amine CAS No. 1123-55-3

Benzo[d]thiazol-7-amine

Cat. No. B073251
CAS RN: 1123-55-3
M. Wt: 150.2 g/mol
InChI Key: ZWUIKHROIQRWGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Benzo[d]thiazol-7-amine derivatives involves various chemical reactions, highlighting the compound's adaptability in creating a range of functional materials. For instance, an improved synthesis method for 4,7-dibromobenzo[d][1,2,3]thiadiazole, a closely related compound, has been developed using commercially available reagents, showcasing the compound's potential in electronic applications due to its high electron conductivity and stability in the excited state (Gudim et al., 2021).

Molecular Structure Analysis

The molecular structure of Benzo[d]thiazol-7-amine derivatives is critical in determining their properties and applications. The compound's structure has been studied using various spectroscopic techniques, including NMR, IR, and mass spectrometry, to confirm the synthesized compounds' identities and explore their structural characteristics. For example, novel benzothiazole derivatives synthesized for antitumor activity have been thoroughly characterized, demonstrating the compound's structural diversity and potential in medicinal chemistry (Bolakatti et al., 2014).

Scientific Research Applications

Antimicrobial Activity

Benzo[d]thiazol-7-amine derivatives exhibit significant antimicrobial properties. For instance, novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines showed comparable antibacterial activity to Streptomycin and Benzyl penicillin and antifungal activity against Fluconazole (V. Reddy & K. R. Reddy, 2010).

Synthesis of Biologically Potent Compounds

A study demonstrated the synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines from heteroaryl-thioureas, employing a metal-free approach and simple product purification, indicating the potential of benzo[d]thiazol-7-amine in developing biologically active compounds (A. Mariappan et al., 2016).

Potential Anticancer Applications

Benzo[d]thiazol-7-amine derivatives have shown promise as anticancer agents. For example, novel benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives exhibited notable cytotoxicity against human cancer cell lines, highlighting the potential of benzo[d]thiazol-7-amine in cancer therapy (L. Nagarapu et al., 2013).

Application in Green Chemistry

Benzo[d]thiazol-7-amine has applications in green chemistry. A study described the solvent-free synthesis of novel benzo[d]thiazole-[1,3]-thiazine hybrids, highlighting the environmentally friendly aspects of using benzo[d]thiazol-7-amine in chemical synthesis (P. Wadhwa et al., 2016).

Development of Fluorescent Dyes

The compound has been used in the development of fluorescent dyes. A study demonstrated the synthesis of a fluorescent dye based on benzo[d]thiazol-7-amine, modified via Suzuki-Miyaura cross-coupling reaction, offering high fluorescence quantum yields in solid state (M. A. Potopnyk et al., 2019).

Safety And Hazards

Benzo[d]thiazol-7-amine is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing vapours, mist, or gas, and to ensure adequate ventilation .

Future Directions

Recent synthetic developments of benzothiazole-based anti-tubercular compounds and their in vitro and in vivo activity have been highlighted . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis . This suggests that Benzo[d]thiazol-7-amine and its derivatives could have potential future applications in the development of new anti-tubercular drugs.

properties

IUPAC Name

1,3-benzothiazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUIKHROIQRWGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30499827
Record name 1,3-Benzothiazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]thiazol-7-amine

CAS RN

1123-55-3
Record name 1,3-Benzothiazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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